molecular formula C19H19BrO4 B031435 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene CAS No. 1150647-83-8

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene

Cat. No. B031435
M. Wt: 391.3 g/mol
InChI Key: RBQVETBRSFPPGP-UHFFFAOYSA-N
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Description

The compound “9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene” is a brominated and methoxylated derivative of phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .


Synthesis Analysis

While the specific synthesis pathway for “9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene” is not available, bromomethyl compounds are often synthesized by reacting the corresponding hydrocarbon with bromine . The reaction can be facilitated by a catalyst or under specific conditions .


Molecular Structure Analysis

The molecular structure of “9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene” would likely consist of a phenanthrene core with four methoxy (-OCH3) substituents and one bromomethyl (-CH2Br) substituent .


Chemical Reactions Analysis

The bromomethyl group in “9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene” could potentially undergo various chemical reactions. For instance, it could participate in nucleophilic substitution reactions .

properties

IUPAC Name

9-(bromomethyl)-2,3,6,7-tetramethoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO4/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQVETBRSFPPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Bouvry, M Franzetti, JF Cupif… - European Journal of …, 2021 - Wiley Online Library
Two representative members of the phenanthropiperidine alkaloid family, tylophorine (1) and cryptopleurine (2), were synthesized by a bidirectional alkylation strategy employing …
Y Zheng, Y Liu, Q Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
A collective asymmetric synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids (−)-antofine, (−)-cryptopleurine, (−)-tylophorine, and (−)-tylocrebrine was achieved by …
Number of citations: 38 pubs.acs.org
B Su, F Chen, Q Wang - The Journal of Organic Chemistry, 2013 - ACS Publications
A novel enantioselective strategy for the total synthesis of (S)-tylophorine was developed in an overall yield of 48% with more than 99% ee from readily avaliable azido acid and …
Number of citations: 37 pubs.acs.org

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